1-methoxypropane-2-thiol
Description
Significance of Organosulfur Compounds in Advanced Chemical Research
Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, represent a vital subclass of chemicals with profound significance in numerous areas of scientific research. libretexts.org Their applications are widespread, ranging from medicinal and agricultural chemistry to materials science. libretexts.orgopenstax.org In nature, organosulfur compounds are abundant; for instance, two of the twenty common amino acids, cysteine and methionine, contain sulfur. nih.gov This biological prevalence extends to important pharmaceuticals, including penicillin and sulfa drugs. nih.gov
In the realm of chemical synthesis, organosulfur compounds are highly valued as reagents and versatile building blocks for constructing new, complex molecules. libretexts.org The diverse oxidation states of sulfur allow for a rich variety of chemical transformations. openstax.org Furthermore, these compounds are integral to the development of advanced materials, with research exploring their unique electronic and photophysical properties. openstax.org The study of organosulfur chemistry continues to be a dynamic field, contributing to innovations in drug discovery, polymer chemistry, and the synthesis of natural products. openstax.org
Overview of Thiol Functional Group Reactivity in Complex Systems
The thiol functional group, also known as a sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group (-OH) and is a cornerstone of organosulfur chemistry. chemistrysteps.comwikipedia.org The reactivity of the thiol group is distinct from its oxygen counterpart due to sulfur's larger atomic size and lower electronegativity. chemistrysteps.com Thiols are generally more acidic than alcohols; for example, the pKa of methanethiol (B179389) is approximately 10.4, compared to about 15.5 for methanol (B129727), making the corresponding thiolate anion (RS⁻) a more accessible nucleophile under milder conditions. openstax.orgchemistrysteps.com
This enhanced nucleophilicity, particularly of the thiolate anion, makes thiols effective participants in S_N2 displacement reactions for preparing sulfides (R-S-R'). openstax.orgchemistrysteps.com A key aspect of thiol reactivity is their behavior in redox reactions. Mild oxidizing agents like bromine or iodine readily convert thiols into disulfides (R-S-S-R). openstax.org This reversible oxidation-reduction is crucial in biochemistry, where disulfide bonds formed between cysteine residues play a pivotal role in protein folding and stability. nih.gov In complex systems, the thiol group's affinity for metals and its ability to act as a reducing agent or a potent nucleophile underpin its diverse and essential functions. chemistrysteps.com
Structural Analysis of 1-Methoxypropane-2-thiol within its Chemical Class
This compound is an organosulfur compound featuring a three-carbon propane (B168953) backbone. It possesses two key functional groups: a methoxy (B1213986) group (-OCH₃) attached to the first carbon and a thiol group (-SH) at the second carbon position. This structure makes it a bifunctional molecule, combining the properties of both an ether and a secondary thiol. The presence of the thiol group at the second carbon atom means this carbon is a stereocenter, and therefore the compound can exist as a pair of enantiomers.
The properties of this compound are influenced by both functional groups. The thiol group imparts the characteristic reactivity discussed previously, including its acidity and nucleophilicity. The ether group is generally less reactive but influences the molecule's polarity and solubility. hangdachem.com
A structural comparison with its isomers and related compounds highlights the specific contributions of its functional group placement. For instance, its isomer 2-methoxypropane-1-thiol has a primary thiol group, which can exhibit different steric hindrance and reactivity in certain reactions compared to the secondary thiol in this compound. nih.gov Another isomer, 3-methoxypropane-1-thiol , places the functional groups further apart, which may reduce intramolecular interactions between them. nih.gov Comparison with propane-2-thiol (isopropyl mercaptan) isolates the effect of adding the methoxy group, which introduces polarity and potential for hydrogen bonding with other molecules via its oxygen atom. nih.gov
Below is a comparative table of the physical properties of this compound and related compounds.
| Property | This compound | 3-Methoxypropane-1-thiol | Propane-2-thiol | 1-Methoxypropane |
| Molecular Formula | C₄H₁₀OS | C₄H₁₀OS | C₃H₈S | C₄H₁₀O |
| Molecular Weight | 106.19 g/mol | 106.19 g/mol nih.gov | 76.16 g/mol nih.gov | 74.12 g/mol wikipedia.org |
| Boiling Point | Not available | Not available | 53-55 °C nih.gov | 38.8 °C wikipedia.org |
| IUPAC Name | This compound | 3-methoxypropane-1-thiol nih.gov | Propane-2-thiol nih.gov | 1-Methoxypropane wikipedia.org |
Scope and Objectives of Academic Inquiry into this compound
Specific academic research focused exclusively on this compound is limited. The compound is not a widely studied molecule in its own right but holds potential interest as a synthetic intermediate or a building block in materials science. The objectives of academic inquiry into such a compound can be inferred from research on molecules with similar functional motifs.
The primary area of academic interest would likely be its application in asymmetric synthesis . Given its chiral nature, enantiomerically pure forms of this compound could serve as valuable chiral ligands for metal-catalyzed reactions or as chiral auxiliaries. Research into related monoterpene thiols has demonstrated their utility in asymmetric synthesis.
Another avenue of inquiry is in materials science and polymer chemistry . The thiol group can participate in thiol-ene "click" reactions, an efficient method for polymer synthesis and modification. wikipedia.org Research on related compounds, such as 3-(dimethoxymethylsilyl)-1-propanethiol, has explored their polymerization to form novel materials. researchgate.net The bifunctionality of this compound could be exploited to create polymers with specific properties, where the ether group might modulate solubility or other physical characteristics.
Finally, the compound could be investigated as a precursor for more complex molecules. For example, its corresponding alcohol, 1-methoxy-2-propanol (B31579), is an important industrial solvent and chemical intermediate, and efficient syntheses for it are actively sought. google.com Research could therefore focus on the synthesis of this compound and its subsequent conversion into other valuable chemical entities.
Properties
CAS No. |
25118-00-7 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxypropane 2 Thiol and Analogues
Thiolation Routes
Thiolation, the process of introducing a thiol (-SH) group into an organic molecule, is the cornerstone for synthesizing 1-methoxypropane-2-thiol. The primary methods involve creating a carbon-sulfur bond through nucleophilic attack by a sulfur-containing species.
Nucleophilic Addition to Epoxides: Thiolation of Propene Oxide
The synthesis of this compound can be conceptualized starting from propene oxide. The ring-opening of epoxides by sulfur nucleophiles is a common and efficient method for creating β-hydroxy thioethers. rsc.org The reaction of propene oxide with a thiol under basic or acidic conditions can proceed to yield a hydroxy thioether. youtube.com
Under basic conditions, the thiolate anion attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2 mechanism. For propene oxide, this results in the formation of a 1-(alkylthio)propan-2-ol. Conversely, under acidic conditions, the reaction proceeds via a transition state with carbocation-like character, leading to preferential attack at the more substituted carbon, which would yield a 2-(alkylthio)propan-1-ol. youtube.com
To obtain the target molecule, this compound, a multi-step process is typically required. One potential pathway involves the initial ring-opening of propene oxide with methanol (B129727) to form 1-methoxy-2-propanol (B31579). google.comresearchgate.net The resulting secondary alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a sulfur nucleophile.
A more direct approach involves the ring-opening of propene oxide with hydrogen sulfide (B99878) (H₂S) or a protected thiol equivalent. The base-catalyzed reaction of propene oxide with a thiol nucleophile is a well-established 'click' reaction in polymer chemistry, valued for its efficiency and selectivity. rsc.org The reaction typically involves a thiolate anion (RS⁻) attacking the epoxide ring. youtube.com To circumvent the premature oxidation of thiols to disulfides, a common side reaction, disulfides can be used as thiol precursors, which generate the required thiolate nucleophile in situ upon reduction with an agent like sodium borohydride. rsc.org
The regioselectivity of the ring-opening of propene oxide is a critical factor. The reaction can result in attack at either the methine or methylene (B1212753) carbon. nih.gov For the synthesis of this compound, the desired regiochemistry involves the formation of a C-S bond at the C2 position.
Displacement Reactions with Sulfur Nucleophiles
A highly effective and widely used method for thiol synthesis involves the nucleophilic substitution (Sₙ2) reaction of an alkyl halide with a sulfur nucleophile. libretexts.orgchemistryscore.com
This pathway utilizes a precursor such as 1-methoxy-2-halopropane, where the halogen serves as a good leaving group. The reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), proceeds via an Sₙ2 mechanism. chemistryscore.comchemistrysteps.com The hydrosulfide anion (HS⁻) is a potent nucleophile and attacks the carbon atom bearing the halogen, displacing it to form the thiol. chemistryscore.comresearchgate.net
To prevent the formation of a dialkyl sulfide byproduct, which can occur if the newly formed thiolate reacts with another molecule of the alkyl halide, a large excess of the hydrosulfide nucleophile is often employed. chemistrysteps.compressbooks.pub This reaction is effective for primary and secondary halides. chemistryscore.com The Sₙ2 mechanism results in an inversion of stereochemistry at the reaction center, a crucial consideration for enantioselective synthesis. nih.gov
Table 1: Sₙ2 Displacement for Thiol Synthesis
| Precursor | Sulfur Nucleophile | Key Reaction Feature | Typical Byproduct |
|---|---|---|---|
| Alkyl Halide (R-X) | Sodium Hydrosulfide (NaSH) | Sₙ2 mechanism, inversion of stereochemistry. nih.gov | Sulfide (R-S-R) |
| Alkyl Tosylate (R-OTs) | Potassium Thioacetate (B1230152) (KSAc) | Formation of a thioester intermediate, followed by hydrolysis. | Acetate salts |
An alternative to using hydrosulfide salts is the reaction with thiourea (B124793) ((NH₂)₂C=S). libretexts.orglibretexts.org This method provides an excellent route to thiols from alkyl halides and is particularly useful for avoiding the formation of sulfide byproducts. pressbooks.pub
The reaction proceeds in two steps:
The alkyl halide reacts with thiourea in an Sₙ2 displacement to form an S-alkylisothiouronium salt. chemistrysteps.comarkat-usa.org Thiourea acts as the sulfur nucleophile.
The intermediate salt is then hydrolyzed, typically under basic conditions (e.g., with aqueous sodium hydroxide), to yield the desired thiol. libretexts.orgias.ac.in
This method is robust and has been applied to a wide range of substrates, including those with additional functional groups. arkat-usa.orgias.ac.in
Table 2: Thiol Synthesis via Thiourea
| Step | Reactants | Intermediate/Product | Conditions |
|---|---|---|---|
| 1 | Alkyl Halide + Thiourea | S-Alkylisothiouronium Salt | Typically in a refluxing solvent like methanol or ethanol. arkat-usa.org |
| 2 | S-Alkylisothiouronium Salt | Thiol (R-SH) | Aqueous base (e.g., NaOH), followed by acidification. libretexts.org |
Alternative Synthetic Pathways for Selective Functionalization
Beyond the classical methods, other pathways offer selective access to thiols. One such method involves the use of thiolacetic acid or its salts. The reaction of an alkyl halide with potassium thioacetate yields a thioester, which can be subsequently hydrolyzed under basic or acidic conditions to furnish the free thiol. This two-step process is often preferred as it minimizes the formation of disulfides and other side products.
Another approach is the anti-Markovnikov addition of thiols to alkenes, which can be catalyzed by various systems to produce linear thioethers. organic-chemistry.org For the synthesis of branched thiols like this compound, this method is less direct but highlights the diverse strategies available for C-S bond formation. Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for selective thiol-yne and thiol-ene reactions, offering mild and efficient conditions for creating specific thioether linkages that could be precursors to thiols. nih.govacs.org
Strategies for Enantioselective Synthesis of Thiol-Containing Compounds
Given that this compound contains a chiral center at the C2 position, its synthesis in an enantiomerically pure form is of significant interest. Several strategies have been developed for the asymmetric synthesis of chiral thiols.
One major approach is the catalytic asymmetric ring-opening of meso-epoxides. For instance, chiral phosphoric acids have been used to catalyze the thiocarboxylysis of meso-epoxides, followed by an intramolecular transesterification, to produce O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov
Another powerful strategy involves the stereospecific Sₙ2 displacement from a chiral precursor. nih.govbeilstein-journals.org Starting with an enantiomerically pure alcohol, such as (R)- or (S)-1-methoxy-2-propanol, it can be converted into a chiral sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with a sulfur nucleophile like potassium thioacetate proceeds with complete inversion of configuration at the stereocenter, yielding the corresponding chiral thioacetate. Hydrolysis then provides the enantiopure thiol.
The development of chiral catalysts for substitution reactions and additions to double bonds has also expanded the toolbox for asymmetric thiol synthesis. Chiral phosphine (B1218219) catalysts, for example, have been employed for the enantioselective addition of aryl thiols to allenoates. nih.gov Similarly, chiral bifunctional acid-base catalysts containing thiourea or squaramide moieties have proven effective in promoting enantioselective sulfa-Michael additions of thiols to electron-deficient alkenes, creating thio-substituted stereocenters with high enantiomeric excess. rsc.org These advanced catalytic systems offer a direct route to chiral sulfur-containing molecules from prochiral substrates. researchgate.net
Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production
The production of this compound is not widely documented in publicly available literature, suggesting its use in niche applications. However, plausible synthetic routes can be inferred from the synthesis of analogous compounds, primarily starting from 1-methoxy-2-propanol. The industrial production of 1-methoxy-2-propanol is well-established, typically involving the reaction of propylene (B89431) oxide with methanol. google.comatamankimya.com This precursor can then be converted to the target thiol.
Two primary synthetic pathways are considered for the conversion of 1-methoxy-2-propanol to this compound:
Direct Thiolation of the Alcohol: This involves the reaction of 1-methoxy-2-propanol with hydrogen sulfide (H₂S) in the presence of a catalyst. researchgate.net
Activation and Nucleophilic Substitution: The hydroxyl group of 1-methoxy-2-propanol is first converted into a good leaving group (e.g., a tosylate or halide), followed by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea. wikipedia.orggoogle.com
Optimization of these processes is crucial for maximizing yield and minimizing byproducts.
For Industrial Scale Production, continuous flow processes are often favored. The direct thiolation method would likely be preferred due to the lower cost of reagents. Key optimization parameters include:
Catalyst Selection: Acidic catalysts are typically required for the reaction of alcohols with hydrogen sulfide. researchgate.net The choice of catalyst can significantly impact selectivity and reaction rate.
Temperature and Pressure: These parameters influence the reaction equilibrium and rate. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions.
Reactant Ratio: The molar ratio of hydrogen sulfide to the alcohol is a critical factor in driving the reaction towards the desired product and minimizing the formation of sulfide byproducts.
For Laboratory Scale Synthesis, the two-step activation and substitution method may be more common due to its versatility and the avoidance of handling large quantities of toxic hydrogen sulfide gas. Optimization would focus on:
Choice of Activating Agent: Reagents like p-toluenesulfonyl chloride (TsCl) or thionyl chloride (SOCl₂) can be used to activate the alcohol. The choice depends on the desired reactivity and the stability of the intermediate.
Sulfur Nucleophile: Sodium hydrosulfide is a common choice, but thiourea followed by hydrolysis can also be effective, particularly for primary and secondary halides. wikipedia.org
Solvent and Temperature: The choice of solvent is critical for dissolving the reactants and facilitating the nucleophilic substitution. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Below are hypothetical data tables illustrating potential optimization parameters for the synthesis of this compound.
Table 1: Hypothetical Optimization of Direct Thiolation of 1-Methoxy-2-propanol
| Parameter | Range | Optimal Condition (Hypothetical) | Expected Yield (Hypothetical) |
| Catalyst | Solid Acid Catalysts (e.g., Zeolites, Alumina) | Modified Alumina | 75-85% |
| Temperature | 150-250 °C | 200 °C | |
| Pressure | 10-50 bar | 30 bar | |
| H₂S:Alcohol Ratio | 1:1 to 5:1 | 3:1 |
Table 2: Hypothetical Optimization of Laboratory Scale Synthesis via Activation and Substitution
| Step | Reagent/Condition | Variation | Optimal Condition (Hypothetical) | Expected Yield (Hypothetical) |
| Activation | Activating Agent | TsCl, MsCl, SOCl₂ | TsCl in pyridine | >95% (intermediate) |
| Temperature | 0 °C to RT | 0 °C | ||
| Substitution | Sulfur Nucleophile | NaSH, KSH, Thiourea | NaSH in DMF | 80-90% (final product) |
| Temperature | RT to 80 °C | 50 °C |
Purification Techniques in Synthetic Protocols
The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Given its likely volatility and the nature of potential impurities (unreacted starting materials, byproducts like disulfides and thioethers), a multi-step purification strategy is typically employed. mdpi.com
Key Purification Techniques:
Distillation: Fractional distillation is a primary method for separating the volatile thiol from less volatile impurities. The boiling point of this compound will be the determining factor for the success of this technique.
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to transfer the thiol into an organic solvent for further processing.
Chromatography:
Solid Phase Extraction (SPE): SPE cartridges can be used for sample clean-up and concentration. Specific sorbents can be chosen to retain the thiol while allowing impurities to pass through, or vice-versa. mdpi.comresearchgate.net
Affinity Chromatography: This technique can be highly selective for thiols. For instance, materials containing mercury compounds can reversibly bind thiols, allowing for their separation from other compounds. The bound thiol is then released by a competing ligand. dss.go.th
Derivatization: In some cases, particularly for analytical purposes or to facilitate separation, the thiol may be converted into a derivative. This can alter its volatility or chromatographic behavior, making it easier to separate from interfering substances. mdpi.comresearchgate.net
Washing/Neutralization: Aqueous washes with a mild base can remove acidic impurities, while a water wash can remove residual salts.
The choice of purification techniques will depend on the scale of the synthesis and the desired final purity of the this compound.
Table 3: Comparison of Purification Techniques for this compound
| Technique | Principle | Applicability | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences. | Industrial and Laboratory | Scalable, cost-effective for large quantities. | May not remove azeotropes or impurities with similar boiling points. |
| Solid Phase Extraction (SPE) | Partitioning between a solid and liquid phase. | Laboratory | High selectivity, good for sample cleanup. | Can be expensive for large scale, may require method development. |
| Affinity Chromatography | Specific binding of the thiol to a stationary phase. | Laboratory | Very high selectivity for thiols. | High cost of specialized media, may involve toxic materials (e.g., mercury). |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Industrial and Laboratory | Simple, can remove bulk impurities. | Can be solvent-intensive, may not provide high purity alone. |
Reaction Chemistry and Mechanistic Studies of 1 Methoxypropane 2 Thiol
Oxidation Pathways and Disulfide Formation
The oxidation of 1-methoxypropane-2-thiol to its corresponding disulfide, bis(1-methoxypropan-2-yl) disulfide, is a key transformation. This process involves the formation of a sulfur-sulfur bond through the coupling of two thiol molecules. This can be achieved through various methods, including electrochemical and catalytic oxidation.
Electrochemical methods provide a clean and efficient means for the oxidation of thiols to disulfides. tandfonline.com For this compound, this process can be carried out in an undivided cell using a platinum anode and a tungsten cathode in a methanol (B129727)/sodium methoxide (B1231860) solution under constant current. tandfonline.comtandfonline.com The reaction proceeds via the anodic oxidation of the thiolate anion (formed in the basic methanolic solution) to a thiyl radical. Two of these radicals then combine to form the disulfide. This method is noted for its simple product separation and good yields for a variety of alkyl and aryl thiols. tandfonline.com The selectivity of such electrochemical oxidations can often be controlled solely by the applied potential, allowing for a high degree of precision and avoiding over-oxidation to sulfoxides or sulfones. rsc.org
Thiol-disulfide exchange reactions, which are crucial in biological systems for processes like protein folding, involve the interconversion of thiols and disulfides. nih.gov These reactions can be facilitated by redox mediators, which are compounds that can be regenerated and reduce the anodic overvoltage required for the oxidation. researchgate.netchimicatechnoacta.ru In a biological context, enzymes like protein disulfide isomerase (PDI) catalyze this exchange via a redox-active CXXC motif. nih.gov In synthetic chemistry, various mediators can initiate the exchange process. For instance, studies have shown that compounds like substituted aminophenols can act as effective redox mediators, promoting the formation of unsymmetrical disulfides under electrochemical conditions. researchgate.netchimicatechnoacta.ru The mechanism often involves the mediator facilitating the electron transfer, leading to the formation of a thiyl radical from this compound, which then reacts with another disulfide or thiol molecule. researchgate.net
Catalytic oxidation offers an alternative route to disulfide synthesis, often utilizing air or molecular oxygen as the ultimate oxidant, which is environmentally benign. tandfonline.com A range of catalysts are effective for the selective oxidation of thiols.
Gold Nanoparticles: Gold nanoparticles supported on materials like cerium oxide (CeO₂) have been shown to efficiently catalyze the aerobic oxidation of thiols to disulfides, even in the absence of a solvent. rsc.org The proposed mechanism involves the formation of sulfur radicals from thiols via a one-electron oxidation on the metal surface, followed by the coupling of two radicals to form the disulfide. rsc.org
Cobalt Complexes: N,N′-bis(salicylidene)ethylenediiminocobalt(II) (CoSalen) and its derivatives are effective catalysts for the aerobic oxidation of various thiols to their corresponding disulfides in high yields under mild conditions. tandfonline.com
Iron Oxides: Silica-supported iron oxide serves as an efficient, reusable solid catalyst for the selective oxidative dehydrogenation of thiols to disulfides at room temperature in an open atmosphere. rsc.org This method is applicable to a wide array of thiols and benefits from easy catalyst separation. rsc.org
For this compound, these catalytic systems would facilitate its conversion to bis(1-methoxypropan-2-yl) disulfide. The primary challenge in thiol oxidation is preventing over-oxidation to thiosulfinates and sulfonic acids, a problem that these selective catalytic methods effectively address. tandfonline.comrsc.org
Nucleophilic Reactivity of the Thiol Group
The thiol group of this compound is nucleophilic and can participate in addition reactions with unsaturated systems. The thiol-ene reaction is a prominent example of this reactivity.
The thiol-ene reaction is a powerful "click chemistry" reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This reaction, first reported in 1905, has gained significant attention for its high efficiency, high yield, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgalfa-chemistry.com When initiated by radicals (from light or heat), the reaction proceeds via an anti-Markovnikov addition mechanism. wikipedia.orgacsgcipr.org
The process begins with the formation of a thiyl radical from this compound, typically generated by a radical initiator abstracting the thiol's hydrogen atom. nih.govresearchgate.net This highly reactive thiyl radical then adds to an alkene, forming a carbon-centered radical intermediate. alfa-chemistry.com The reaction cycle is completed by a chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, yielding the final thioether product and regenerating a thiyl radical that propagates the chain. wikipedia.orgnih.gov
The radical-mediated thiol-ene reaction follows a step-growth mechanism characterized by initiation, propagation, and termination steps. alfa-chemistry.com
Initiation: A radical initiator (I•) abstracts a hydrogen atom from the thiol (RSH) to generate a thiyl radical (RS•). nih.govresearchgate.net
Propagation:
The thiyl radical (RS•) adds to an alkene to form a carbon-centered radical intermediate. wikipedia.org
This carbon-centered radical abstracts a hydrogen from another thiol molecule (RSH) in a chain-transfer step, forming the thioether product and a new thiyl radical (RS•). nih.gov
Termination: The reaction is terminated by the combination of any two radical species (e.g., RS• + RS• → RSSR). mdpi.com
The kinetics of the reaction are critically dependent on the relative rates of the propagation (kP) and chain-transfer (kCT) steps. acs.orgnih.gov The chain-transfer step is often the rate-limiting stage in many hydrothiolation reactions. nih.gov The efficiency of the thiol as a chain transfer agent is therefore crucial for a successful reaction. nih.gov While many thiol-ene reactions proceed cleanly, the reversibility of the initial thiyl radical addition to the alkene can sometimes lead to side reactions like cis-trans isomerization of the alkene. wikipedia.org
The structure and electronic properties of the alkene partner significantly influence the kinetics and energetics of the thiol-ene reaction. wikipedia.orgacs.orgnih.gov Computational and experimental studies on model systems, such as the reaction of methyl mercaptan with various alkenes, have provided a detailed understanding of these structure-reactivity relationships, which can be extended to reactions involving this compound. acs.orgresearchgate.net
The reactivity of the alkene is governed by factors such as electron density and steric hindrance. Electron-rich alkenes, like vinyl ethers and norbornene, are generally highly reactive towards thiyl radical addition. wikipedia.org In contrast, electron-poor or conjugated alkenes tend to be less reactive. wikipedia.org The stability of the resulting carbon-centered radical intermediate also plays a crucial role in determining the reaction pathway. acs.org
Detailed computational studies have quantified the activation barriers for the propagation and chain-transfer steps for a range of alkenes. acs.orgnih.govresearchgate.net These energetics determine whether the reaction proceeds via a pure step-growth mechanism or if competing chain-growth (homopolymerization) of the alkene occurs. researchgate.net
Below is a table summarizing the calculated reaction enthalpies (ΔH°) for the propagation and chain-transfer steps in the radical addition of a model thiol (methyl mercaptan) to various representative alkenes. Lower, more negative enthalpy values indicate a more thermodynamically favorable step.
| Alkene | Alkene Type | Propagation ΔH° (kcal/mol) acs.org | Chain-Transfer ΔH° (kcal/mol) acs.org |
|---|---|---|---|
| Norbornene | Strained Cyclic | -23.7 | -15.0 |
| Methyl Vinyl Ether | Electron-Rich | -23.1 | -15.2 |
| Propene | Aliphatic | -19.1 | -18.3 |
| Methyl Allyl Ether | Allylic | -17.8 | -19.6 |
| Styrene | Conjugated | -16.7 | -11.4 |
| Methyl Acrylate | Electron-Deficient | -19.9 | -11.8 |
| Acrylonitrile | Electron-Deficient | -17.8 | -11.2 |
Thiol-Ene Click Chemistry: Radical Initiated Additions
Photoinitiated Thiol-Ene Radical Reactions
The photoinitiated thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, categorized as a click chemistry reaction due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgtaylorandfrancis.com This reaction proceeds via a free-radical chain mechanism, typically initiated by light, heat, or a radical initiator. wikipedia.orgfiveable.me
The general mechanism involves three key stages: initiation, propagation, and termination. fiveable.menih.gov
Initiation: A radical initiator, upon exposure to light or heat, abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•). fiveable.meresearchgate.net
Propagation: The thiyl radical then adds to an alkene across the carbon-carbon double bond. This addition follows an anti-Markovnikov rule, resulting in the formation of a carbon-centered radical intermediate. wikipedia.orgacsgcipr.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. fiveable.me
Termination: The radical chain process concludes when two radicals combine. nih.gov
This reaction is highly valued in polymer synthesis for its ability to form uniform polymer networks under ambient conditions. wikipedia.org The versatility of the thiol-ene reaction allows for the synthesis of a wide array of organosilicon compounds and the functionalization of surfaces. wikipedia.orgnih.gov
Thiol-Epoxy Click Reactions: Base-Catalyzed Processes
The base-catalyzed thiol-epoxy reaction is another prominent example of click chemistry, prized for its speed, high selectivity, and mild reaction conditions. magtech.com.cnresearchgate.net This reaction is instrumental in the synthesis of various polymers and materials, including those with programmed properties and biological activity. researchgate.net The fundamental process involves the formation of a β-hydroxythio-ether linkage. researchgate.netphotopolymer.it
The reaction is initiated by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion. photopolymer.itnih.gov This anion then attacks the less sterically hindered carbon of the epoxide ring in a nucleophilic substitution (S_N2) reaction. photopolymer.it The resulting alkoxide anion is subsequently protonated, either by another thiol molecule or a protic solvent, to yield the final β-hydroxythio-ether product and regenerate the catalyst. photopolymer.itnih.gov The deprotonation of the thiol by the base catalyst has been identified as the rate-controlling step in this process. researchgate.net
Factors such as the type of base catalyst, the presence of substituent groups, and the solvent can influence the reaction rate. magtech.com.cn For instance, thiols with electron-donating groups and epoxides with electron-withdrawing groups tend to be more reactive. magtech.com.cn
Various catalytic approaches are employed to control the curing process of thiol-epoxy systems. While the reaction can proceed at elevated temperatures without a catalyst, bases are commonly used to enable lower curing temperatures. upc.edu Both inorganic bases, like lithium hydroxide, and organic bases, such as tertiary amines and amidine-type superbases, have proven effective. magtech.com.cnnih.govutwente.nl
To gain temporal control over the curing process, latent catalysts have been developed. These include photobase generators that release a strong base upon light exposure, initiating the reaction on demand. photopolymer.itacs.org This approach is particularly useful for applications like coatings and soft lithography. nih.govacs.org Thermally latent catalysts are also utilized, which become active only when the temperature is increased, allowing for a long pot life at room temperature. upc.eduacs.org The choice of catalyst can be tailored to achieve specific curing profiles and final material properties. upc.edugoogle.com
Formation of Thioethers and Sulfides
Thioethers, also known as sulfides, are characterized by a C-S-C bond linkage. wikipedia.org The synthesis of these compounds is a cornerstone of organosulfur chemistry, with applications ranging from pharmaceuticals to materials science. nih.govacsgcipr.org this compound can serve as a precursor for the formation of various thioethers and sulfides through several synthetic routes.
A common and direct method for synthesizing asymmetrical sulfides is the S_N2 reaction between a thiolate anion and an alkyl halide. jove.compressbooks.pub This reaction is analogous to the Williamson ether synthesis. pressbooks.pub First, a base is used to deprotonate the thiol, such as this compound, to generate the corresponding thiolate anion. masterorganicchemistry.com This potent nucleophile then attacks a primary or secondary alkyl halide, displacing the halide and forming the thioether. jove.compressbooks.pub
Thiourea (B124793) can also be employed as a nucleophile in reactions with alkyl halides to circumvent the issue of the product thiol reacting further to form a sulfide (B99878) byproduct. pressbooks.publibretexts.org The intermediate alkyl isothiourea salt is then hydrolyzed to yield the desired thiol, which can subsequently be converted to a sulfide. pressbooks.publibretexts.org
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| Benzenethiol | Methyl iodide | Sodium hydroxide | Methyl phenyl sulfide | S_N2 |
| Thiol | Alkyl halide | Base | Asymmetrical sulfide | S_N2 |
| 2 equiv. Alkyl halide | Sodium sulfide | Symmetrical sulfide | S_N2 |
This table summarizes S_N2 reactions for sulfide synthesis. jove.com
Transition-metal catalyzed cross-coupling reactions have emerged as powerful and versatile methods for constructing C-S bonds, particularly for the synthesis of aryl thioethers. nih.govresearchgate.net These methods often offer milder reaction conditions compared to traditional approaches. nih.gov
Palladium-catalyzed coupling of thiols with aryl halides or pseudo-halides is one of the most significant methods in this category. nih.govresearchgate.net Other transition metals like nickel, copper, and rhodium have also been successfully employed as catalysts. rsc.org These reactions typically involve the coupling of a thiol with an aryl or vinyl halide. nih.gov Recent advancements have also explored visible-light-promoted, catalyst-free C-S cross-coupling reactions, offering an even milder and more sustainable approach. nih.gov
| Catalyst System | Reactants | Product Type |
| Palladium complexes | Aryl halides and thiols/thiolates | Aryl thioethers |
| Nickel complexes | Aryl halides and thiols/thiolates | Diaryl or alkyl aryl thioethers |
| Manganese chloride/phenanthroline | Aryl halides and thiols/thiolates | Diaryl and alkyl aryl thioethers |
| Visible light (catalyst-free) | Aryl halides and thiols | Aryl thioethers |
This table presents various transition-metal catalyzed and light-promoted C-S bond formation reactions. researchgate.netrsc.orgnih.gov
Information regarding "this compound" is currently unavailable in the searched scientific literature.
Extensive searches for research data on the chemical compound "this compound," specifically concerning its reaction chemistry, mechanistic studies, and applications in catalytic systems, have yielded no specific results. The performed searches aimed to gather information for a detailed article covering its coordination chemistry, ligand development, and role as a potential reversible inhibitor in stereodivergent catalysis.
Despite broadening the search to include related chemical structures and concepts, such as alkoxy thiols, thiol-ether ligands, and phosphorus-sulfur donor ligands, no scientific literature or datasets were found that specifically mention or detail the properties and reactions of this compound. General information on the coordination chemistry of thiols and thioethers, as well as the design of various phosphorus-sulfur ligands, is available. However, this general information does not directly address the specific compound and therefore cannot be used to construct a scientifically accurate article as per the user's request.
The absence of specific data for "this compound" in the searched academic and chemical databases prevents the generation of the requested article on its "Reaction Chemistry and Mechanistic Studies." Further investigation into this specific compound may be required through original research to elucidate the properties outlined in the proposed article structure.
Applications in Advanced Organic Synthesis
1-Methoxypropane-2-thiol as a Building Block for Complex Molecules
While direct literature explicitly detailing the use of this compound as a building block in the synthesis of highly complex natural products is limited, its structural motifs are present in various biologically active molecules. The principles of organic synthesis suggest that this chiral thiol can serve as a key fragment in the stereoselective synthesis of complex targets. Chiral molecules are fundamental in pharmaceutical and biological sciences, as the stereochemistry of a molecule often dictates its biological activity.
The synthesis of chiral molecules often relies on the use of enantiomerically pure starting materials or chiral auxiliaries to control the stereochemical outcome of reactions. Given that this compound possesses a stereocenter at the carbon bearing the thiol group, it can be resolved into its (R) and (S) enantiomers. These enantiopure forms are valuable precursors for constructing chiral segments of larger, more complex molecules. For instance, the nucleophilic nature of the thiol group allows for its stereospecific introduction into a molecular framework, preserving the stereochemical integrity of the original building block.
The combination of a thiol and an ether functionality within the same molecule offers dual reactivity. The thiol can participate in a wide range of sulfur-centered reactions, while the methoxy (B1213986) group can influence the molecule's solubility and conformational properties, or it can be a site for further chemical modification, potentially after demethylation to reveal a hydroxyl group.
Derivatization Strategies for Thiol-Containing Compounds
The high nucleophilicity and reactivity of the thiol group are central to its utility in chemical synthesis. Derivatization of thiols is a common strategy to introduce new functional groups, modify molecular properties, or to facilitate purification and analysis.
Alkylation Reagents: Alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) readily react with thiols in the presence of a base to form thioethers (sulfides). This S-alkylation is a fundamental transformation in organosulfur chemistry. For this compound, this reaction would yield a 1-methoxy-2-(alkylthio)propane derivative.
Michael Acceptors: Thiols are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds, nitriles, and sulfones. Reagents such as maleimides, acrylates, and acrylonitriles react readily with thiols to form carbon-sulfur bonds. For example, N-substituted maleimides are frequently used to label thiols in biological systems and for creating stable thioether linkages.
Oxidizing Agents: The thiol group can be oxidized to various higher oxidation states. Mild oxidizing agents like iodine or dimethyl sulfoxide (B87167) (DMSO) typically yield disulfides. Stronger oxidizing agents such as hydrogen peroxide or peroxy acids can oxidize thiols to sulfonic acids (R-SO₃H).
Reagents for Disulfide Bond Formation: Disulfides can be formed through the reaction of a thiol with a sulfenyl halide or by the thiol-disulfide exchange reaction. These reactions are crucial in peptide and protein chemistry.
Selenium-Based Reagents: Reagents like N-(phenylseleno)phthalimide can react with thiols to form selenosulfide intermediates, which can be useful in subsequent transformations. This chemistry offers a high degree of selectivity for thiols.
Table 1: Common Reagents for Thiol Derivatization and Their Products with this compound
| Reagent Class | Example Reagent | Reactive Functional Group | Product with this compound |
| Alkylating Agents | Methyl Iodide (CH₃I) | Alkyl Halide | 1-Methoxy-2-(methylthio)propane |
| Michael Acceptors | N-Ethylmaleimide | α,β-Unsaturated Carbonyl | N-Ethyl-2-(1-methoxypropan-2-ylthio)succinimide |
| Oxidizing Agents | Hydrogen Peroxide (H₂O₂) | Peroxide | 1-Methoxypropane-2-sulfonic acid |
| Disulfide Forming | Iodine (I₂) | Halogen | Bis(1-methoxypropan-2-yl) disulfide |
| Selenium Reagents | N-(Phenylseleno)phthalimide | Selenimide | 1-Methoxy-2-(phenylselanylthio)propane |
The derivatization of this compound opens avenues for the synthesis of various specialty chemicals. The resulting thioethers, disulfides, and other sulfur-containing derivatives can possess unique properties making them suitable for specific applications.
For instance, the introduction of long alkyl chains via S-alkylation can lead to amphiphilic molecules with potential applications as surfactants or in materials science. The incorporation of fluorinated moieties can produce compounds with altered electronic properties and increased lipophilicity, which is a common strategy in the design of agrochemicals and pharmaceuticals.
The ability to form disulfides allows for the creation of dynamic covalent bonds. This chemistry is utilized in self-healing polymers and other responsive materials. The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of the thiol-containing fragment.
Precursor Role in the Synthesis of Functionalized Ethers and Alcohols
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of other functionalized molecules, including ethers and alcohols that may be more complex.
The thiol group can be used as a handle for introducing the 1-methoxypropyl moiety into a larger molecule. Following its incorporation, the thiol can be removed through reductive desulfurization, for example, using Raney nickel. This strategy allows the this compound to act as a masked propanol (B110389) equivalent.
Furthermore, the methoxy group itself can be a site of transformation. Cleavage of the ether bond, typically with strong acids like hydrogen bromide or trimethylsilyl (B98337) iodide, would unmask a hydroxyl group, converting the molecule into a diol derivative (propane-1,2-diol) with a sulfur-containing substituent. This subsequent functionalization significantly expands the synthetic utility of the original building block, allowing for the creation of polyfunctionalized compounds that are valuable in various fields of chemical synthesis.
Applications in Materials Science and Engineering
Polymer and Resin Development
Thiol-based chemistries are a cornerstone of modern polymer science, offering efficient and highly specific reaction pathways. These reactions are fundamental to creating complex polymer architectures with tailored properties.
Thiol-ene and thiol-yne "click" reactions are widely employed to create highly uniform crosslinked polymer networks. nih.govusm.edunih.govresearchgate.net These reactions proceed via a step-growth mechanism, which offers advantages such as delayed gel points and reduced shrinkage stress compared to traditional chain-growth polymerizations. nih.gov The general mechanism involves the radical-mediated addition of a thiol to an alkene or alkyne. illinois.edu This process is highly efficient and can be initiated by light or heat. researchgate.net The resulting thioether linkages contribute to the final properties of the polymer network. While a diverse range of multifunctional thiols are used in these applications, specific studies incorporating 1-methoxypropane-2-thiol into crosslinking networks are not documented in the available literature.
Photosensitive polyimides are crucial materials in the microelectronics industry. The incorporation of thiol-ene chemistry allows for the development of these materials with high thermal stability and mechanical strength. researchgate.net Thiol-ene polymerization can be initiated by UV light, enabling the creation of intricate 3D structures with high resolution. researchgate.net Although various thiol and ene compounds are utilized to create these specialized polymers, there is no specific mention in the scientific literature of this compound being used for the fabrication of photosensitive polyimides.
The drive towards sustainable materials has led to significant research into bio-based polymers. chemrxiv.orgrsc.org Thiol-ene chemistry has emerged as a powerful tool in this area, enabling the polymerization of monomers derived from natural sources like eugenol, isosorbide, and vanillin. rsc.orgacs.orgresearchgate.netchemrxiv.org These bio-based polymers can be designed to be degradable, offering environmental advantages. rsc.orgacs.org The versatility of thiol chemistry allows for the tuning of mechanical and thermal properties of these sustainable materials. rsc.orgresearchgate.net Despite the extensive research in this field, the use of this compound in the development of bio-based polymer materials has not been reported.
Thiol "click" chemistry provides a facile and efficient method for the fabrication of nanocomposite materials. acs.orgnih.govmdpi.com This approach allows for the incorporation of nanoparticles, such as gold, silver, or iron oxide, into a polymer matrix, leading to materials with enhanced mechanical, thermal, or optical properties. acs.orgnih.govresearchgate.net The strong interaction between thiols and the surface of metallic nanoparticles facilitates their dispersion and stability within the polymer. nih.gov While this is a vibrant area of research for various thiol compounds, there are no available studies that specifically report the use of this compound in the creation of nanocomposite materials.
2 Influence of Thiol Structure on Monolayer Properties and Stability
The behavior of self-assembled monolayers (SAMs) is intrinsically linked to the molecular structure of the constituent thiol. The properties of a SAM formed from this compound are dictated by a combination of its short chain length, the presence of an ether (methoxy) group, and the secondary nature of the thiol anchor.
Effect of a Short Alkyl Chain: The foundation of a this compound SAM is its three-carbon (propyl) chain. In the world of alkanethiols, this is considered a short chain. The stability and order of SAMs are heavily dependent on the van der Waals interactions between adjacent alkyl chains; longer chains provide stronger interactions, leading to more densely packed, ordered, and stable films. utexas.edu Conversely, the short propyl chains of this compound result in weaker intermolecular forces. This leads to monolayers that are generally less ordered and possess lower thermal stability compared to those formed from long-chain alkanethiols. diva-portal.org Studies on the phase transitions of short-chain alkanethiols on gold show a notable structural change occurring between propanethiol and butanethiol, indicating the critical nature of chain length in this range for determining monolayer packing. rsc.org
Influence of the Methoxy (B1213986) (Ether) Group: The most distinguishing feature of this compound is the methoxy group (-OCH₃) at the 1-position. This ether linkage introduces a significant change in the chemical nature of the monolayer's surface. Unlike the hydrophobic surfaces created by simple alkanethiols, the oxygen atom in the ether group is a hydrogen bond acceptor, imparting a degree of hydrophilicity to the surface. This is analogous to the widely studied OEG-thiols, where the ether linkages are responsible for their protein-resistant, or "antifouling," properties. uni-tuebingen.deresearchgate.net The hydration of this ether-containing matrix is critical to its function. nsf.gov However, the introduction of hydrophilic groups can also have a destabilizing effect on the monolayer's electrochemical stability. nih.gov
Thermal Stability: The weak van der Waals forces between the short chains result in lower thermal stability. The molecules are more susceptible to desorption at elevated temperatures compared to SAMs from thiols with ten or more carbons. utexas.edu
Electrochemical Stability: The stability of a SAM in an electrochemical environment is complex. While the Au-S bond is robust, factors like pH and applied potential can induce desorption. nih.gov The presence of hydrophilic groups can reduce this stability. nih.gov Furthermore, defects within the monolayer, which are more likely with short, functionalized thiols, can serve as sites for electrochemical degradation. nih.gov However, SAMs on nanostructured surfaces can exhibit enhanced stability due to the higher prevalence of defect sites on the substrate where binding energy is stronger. researchgate.net
The following table summarizes the expected properties of a SAM formed from this compound in comparison to a standard long-chain alkanethiol.
| Property | This compound SAM | Long-Chain Alkanethiol SAM (e.g., Octadecanethiol) | Rationale |
| Molecular Ordering | Low to Moderate | High | Weaker van der Waals forces due to short chain length and disruption from the methoxy group. |
| Packing Density | Lower | Higher | Short, functionalized chains prevent dense, crystalline-like packing. rsc.org |
| Surface Chemistry | Hydrophilic | Hydrophobic | The terminal methoxy group presents an ether oxygen capable of hydrogen bonding. |
| Thermal Stability | Low | High | Reduced intermolecular van der Waals stabilization. utexas.edudiva-portal.org |
| Electrochemical Stability | Moderate to Low | High | Hydrophilic groups and higher defect density can lower the desorption potential. nih.gov |
3 Applications of Thiol-Functionalized Surfaces in Nanoscience
The ability to precisely control the chemical and physical properties of a surface at the nanoscale is a cornerstone of nanotechnology, and thiol-functionalized SAMs are a primary tool for achieving this control. researchgate.netossila.com The specific characteristics of surfaces modified with this compound make them suitable for a range of specialized applications.
Biosensors and Biomedical Implants: A major challenge in the development of reliable biosensors and biocompatible materials is the prevention of nonspecific protein adsorption. researchgate.net When a device is exposed to a biological fluid, proteins and other biomolecules can foul the surface, obscuring the signal from the target analyte or triggering an adverse biological response. Surfaces functionalized with OEG-thiols are the gold standard for resisting this nonspecific binding. nsf.govharvard.edunih.gov
A monolayer of this compound, with its hydrophilic ether group, offers a simple and effective way to impart a degree of this antifouling character. While not as resistant as a dense layer of long-chain OEG-thiols, it can significantly reduce the background adsorption of proteins compared to a purely hydrophobic surface. researchgate.netnsf.gov This makes it a candidate for use in:
Diagnostic Chips: Creating surfaces in microarrays or lab-on-a-chip devices that minimize background noise for clearer detection signals. ossila.com
Biomedical Implants: Modifying the surface of implants to improve their integration with biological tissue and reduce foreign body response. ossila.com
Nanoelectronics and Molecular Junctions: SAMs serve as critical components in nanoelectronics, where they can function as ultrathin dielectric layers, tunneling barriers, or platforms for molecular assembly. harvard.edu The thickness of the SAM is a crucial parameter that can be controlled with angstrom-level precision by selecting the appropriate thiol. A monolayer of this compound provides an extremely thin, functional insulating layer. This is useful for constructing molecular junctions where precise control over the tunneling distance between two electrodes, or between an electrode and a nanoparticle, is essential for device function.
Wettability Control and Microfluidics: The ability to pattern the wettability of a surface is fundamental to the fabrication of microfluidic devices, which manipulate tiny volumes of liquid. By using techniques like microcontact printing, surfaces can be patterned with regions of SAMs having different terminal functionalities. ossila.com A surface functionalized with this compound would exhibit a hydrophilic character. This can be used to define channels or reservoirs in a microfluidic chip, guiding the flow of aqueous solutions and enabling complex operations like mixing and separation on a miniature scale.
The table below outlines key nanoscience applications for surfaces functionalized with this compound.
| Nanoscience Application | Relevant Surface Property | Mechanism of Action |
| Biosensors | Resistance to Nonspecific Protein Adsorption | The hydrophilic ether group creates a hydrated layer that sterically and energetically disfavors protein adhesion, improving the signal-to-noise ratio. researchgate.netnsf.gov |
| Biocompatible Coatings | Controlled Hydrophilicity | Reduces protein fouling and can modulate cell adhesion, improving the biocompatibility of implants. ossila.com |
| Molecular Electronics | Defined Tunneling Barrier | The short, well-defined length of the molecule creates an ultrathin insulating layer with a predictable thickness for electron tunneling. harvard.edu |
| Microfluidics | Surface Wettability | Creates hydrophilic regions to guide aqueous fluid flow in patterned channels. ossila.com |
Analytical and Spectroscopic Characterization Techniques for 1 Methoxypropane 2 Thiol
Chromatographic Methods
Chromatographic techniques are essential for separating 1-methoxypropane-2-thiol from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, moves the vaporized sample through the column, which is coated with a stationary phase. The separation of components is based on their different affinities for the stationary phase and their boiling points.
For the analysis of thiols, including this compound, a common approach involves using a non-polar or a mid-polar stationary phase column. The temperature of the GC oven is gradually increased over time (a temperature program) to facilitate the separation of compounds with a wide range of boiling points.
Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint, allowing for the definitive identification of this compound.
Quantification can be achieved by creating a calibration curve from standards of known concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The use of single ion monitoring (SIM) in GC-MS, where only specific ions characteristic of the target molecule are detected, can significantly enhance sensitivity and selectivity, which is particularly useful for detecting trace amounts of the compound. cabidigitallibrary.org For instance, in the analysis of a similar thiol, 1-p-menthen-8-thiol, monitoring its molecular ion at m/z 170 allowed for its quantification even in complex matrices like grapefruit juice. cabidigitallibrary.org
Table 1: Typical GC-MS Parameters for Thiol Analysis
| Parameter | Value/Description |
| Column Type | HP-5 (or equivalent) |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.3 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, ramp at 10 °C/min to 250 °C |
| Injection Mode | Splitless |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Detection Mode | Full Scan or Single Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-performance liquid chromatography (HPLC) is another key technique for the analysis of thiols. However, since many thiols, including this compound, lack a strong chromophore, they are not readily detectable by common UV-Vis detectors. To overcome this limitation, a pre-column or post-column derivatization step is employed. acs.orgtandfonline.com This involves reacting the thiol with a derivatizing agent to form a product that is easily detectable, often by fluorescence or UV-Vis absorption. acs.orgtandfonline.com
Several reagents are available for the derivatization of thiols. For example, 4,4′-dithiodipyridine (DTDP) reacts with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS. acs.orgacs.org Other derivatizing agents include monobromobimane (B13751) (MBB), which forms fluorescent adducts with thiols, and 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen), which yields a selenenylsulfide linkage. acs.orgmdpi.com The choice of derivatizing agent depends on the specific analytical requirements, such as desired sensitivity and the detection method available. acs.orgmdpi.com
Once derivatized, the sample is injected into the HPLC system. A reversed-phase C18 column is commonly used for the separation of the thiol derivatives. acs.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the derivatized analytes. acs.org
Detection can be performed using a UV-Vis detector, a fluorescence detector, or a mass spectrometer. acs.orgtandfonline.comnih.gov HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides very high sensitivity and selectivity, making it suitable for the analysis of thiols at ultra-trace levels. acs.orgacs.org
Table 2: Common Derivatizing Agents for HPLC Analysis of Thiols
| Derivatizing Agent | Detection Method | Key Features |
| 4,4′-Dithiodipyridine (DTDP) | HPLC-MS/MS | Reacts rapidly with thiols at wine pH to form stable derivatives. acs.orgacs.org |
| Monobromobimane (MBB) | Fluorescence | Forms highly fluorescent adducts, enabling sensitive detection. mdpi.com |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence | A thiol-specific fluorescence derivatization reagent. nih.gov |
| 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-5-dione (PIPD) | Fluorescence | Creates derivatives with excellent fluorescence properties. tandfonline.com |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of the peak areas reveals the relative number of protons contributing to each signal. Furthermore, the splitting of signals (multiplicity) due to spin-spin coupling with neighboring protons provides information about the connectivity of the atoms.
Based on the structure of this compound (CH₃OCH(CH₃)CH₂SH), one would anticipate signals corresponding to the methoxy (B1213986) protons (OCH₃), the methyl protons (CH₃), the methine proton (CH), the methylene (B1212753) protons (CH₂), and the thiol proton (SH). For a similar compound, 1-methoxy-2-propanol (B31579), the methoxy protons appear as a singlet, while the other protons show characteristic splitting patterns based on their adjacent protons. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp³, sp², sp) and its chemical environment. For this compound, one would expect to see four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the proximity of the electronegative oxygen and sulfur atoms. For instance, in 1-methoxy-2-propanol, the carbon atoms closer to the oxygen atom exhibit higher chemical shifts. chemicalbook.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.3 | Singlet | OCH₃ |
| ¹H | ~1.2 | Doublet | CH₃ |
| ¹H | ~2.8-3.0 | Multiplet | CH |
| ¹H | ~2.5-2.7 | Multiplet | CH₂ |
| ¹H | ~1.5 | Triplet | SH |
| ¹³C | ~58 | - | OCH₃ |
| ¹³C | ~18 | - | CH₃ |
| ¹³C | ~78 | - | CH |
| ¹³C | ~30 | - | CH₂ |
Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry: Fragmentation Patterns and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In addition to its use in conjunction with GC, standalone MS analysis is crucial for structural elucidation through the analysis of fragmentation patterns.
When this compound is ionized in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For ethers and thiols, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and cleavage of the C-O or C-S bonds. docbrown.infodocbrown.infolibretexts.org
For this compound, one would expect to see a molecular ion peak corresponding to its molecular weight. Key fragment ions would likely result from the loss of a methyl group, a methoxy group, or a propylthiol group. The relative abundance of these fragments can help to piece together the structure of the original molecule. docbrown.infodocbrown.info
Isotopic analysis can also be informative. The presence of sulfur in this compound will result in a characteristic isotopic pattern for the molecular ion and any sulfur-containing fragments. Sulfur has a significant natural isotope, ³⁴S, which is about 4.4% as abundant as the main isotope, ³²S. This results in an M+2 peak (a peak at two mass units higher than the molecular ion) that is approximately 4.4% of the intensity of the molecular ion peak, providing strong evidence for the presence of a single sulfur atom in the molecule.
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 106 | [CH₃OCH(CH₃)CH₂SH]⁺ | Molecular Ion |
| 91 | [OCH(CH₃)CH₂SH]⁺ | Loss of CH₃ |
| 75 | [CH(CH₃)CH₂SH]⁺ | Loss of OCH₃ |
| 59 | [CH₂SH]⁺ or [CH(CH₃)O]⁺ | Cleavage of C-C bond |
| 47 | [CH₂SH]⁺ | Cleavage of C-C bond |
| 45 | [CH(CH₃)O]⁺ | Cleavage of C-C bond |
| 31 | [OCH₃]⁺ | Cleavage of C-O bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. An IR spectrum is a plot of the amount of transmitted or absorbed radiation versus the frequency (or wavenumber, cm⁻¹).
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups it contains. The presence of a thiol group (-SH) is typically indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. The C-O-C stretching vibration of the ether linkage would appear as a strong absorption band in the range of 1060-1150 cm⁻¹. docbrown.infodocbrown.info Additionally, the C-H stretching vibrations of the alkyl groups would be observed in the region of 2850-3000 cm⁻¹. docbrown.infodocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule, further aiding in its identification. msu.edu
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850-3000 | C-H stretch (alkyl) | Strong |
| 2550-2600 | S-H stretch (thiol) | Weak |
| 1450-1470 | C-H bend (alkyl) | Medium |
| 1365-1385 | C-H bend (alkyl) | Medium |
| 1060-1150 | C-O-C stretch (ether) | Strong |
Electrochemical Methods
Electrochemical techniques are powerful tools for characterizing the formation and properties of self-assembled monolayers (SAMs) of this compound on conductive substrates. These methods provide insights into the redox behavior of the molecule, the integrity of the monolayer, and its ability to act as a barrier to electron transfer.
Cyclic Voltammetry for Surface and Redox Characterization
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox processes of molecules and to characterize the properties of modified electrode surfaces. nih.govmdpi.com In the context of this compound, CV can be employed to monitor the formation of a self-assembled monolayer on a gold (Au) electrode and to assess its quality. nih.govholycross.edu
The principle of CV involves applying a linearly ramping potential to an electrode and measuring the resulting current. mdpi.com When a thiol, such as this compound, is introduced to a gold surface, it spontaneously forms a covalent Au-S bond, leading to the formation of a SAM. rsc.org This process can be followed using CV by observing the changes in the electrochemical response of a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), in the electrolyte solution. holycross.eduresearchgate.net
Before the formation of the this compound monolayer, the CV of a bare gold electrode in a solution containing the redox probe will exhibit a characteristic pair of oxidation and reduction peaks. However, as the SAM forms on the electrode surface, it acts as an insulating layer, blocking the access of the redox probe to the electrode. nih.govwur.nl This blocking effect results in a significant decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram. rsc.orgacs.org The degree of current suppression can be used to estimate the surface coverage and the packing density of the monolayer. A well-ordered and densely packed monolayer will show a nearly complete suppression of the faradaic current from the redox probe. wur.nl
The stability of the this compound SAM can also be investigated using CV. By cycling the potential to negative values, the reductive desorption of the thiol from the gold surface can be induced. holycross.edu The potential at which this desorption occurs provides information about the strength of the Au-S bond and the stability of the monolayer. bham.ac.uk
The table below illustrates hypothetical data that could be obtained from a CV experiment to characterize a this compound SAM on a gold electrode using a [Fe(CN)₆]³⁻/⁴⁻ redox probe.
| Electrode State | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | Peak Separation (ΔEp) (mV) |
| Bare Gold Electrode | 0.25 | 0.19 | 50 | -48 | 60 |
| After 1h immersion in this compound | 0.35 | 0.09 | 5 | -4.5 | 260 |
| After 24h immersion in this compound | 0.40 | 0.04 | 1 | -0.9 | 360 |
This is a hypothetical data table created for illustrative purposes.
Impedance Spectroscopy for Monolayer Characterization
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the properties of electrode-electrolyte interfaces, making it particularly well-suited for studying SAMs. mdpi.com EIS works by applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent resistance to current flow, provides detailed information about the capacitive and resistive properties of the interface. mdpi.com
When a this compound monolayer forms on a gold electrode, the interface can be modeled as an equivalent electrical circuit. strath.ac.uk A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The formation of the insulating thiol monolayer significantly increases the charge transfer resistance because it hinders the electron transfer of a redox probe to the electrode surface. researchgate.netnih.gov Simultaneously, the capacitance of the interface decreases as the SAM acts as a dielectric layer between the conductive electrode and the electrolyte solution. researchgate.net
The impedance data is typically represented in a Nyquist plot, which plots the imaginary part of the impedance against the real part. For a bare electrode, the Nyquist plot often shows a small semicircle at high frequencies, corresponding to the charge transfer process, followed by a straight line at low frequencies, representing diffusion. After modification with a this compound SAM, the diameter of the semicircle in the Nyquist plot dramatically increases, reflecting the increased charge transfer resistance and the blocking nature of the monolayer. researchgate.netnih.gov The quality of the monolayer, including the presence of defects or pinholes, can be assessed from the impedance data. A well-formed, defect-free monolayer will exhibit a very large charge transfer resistance. wur.nl
The table below presents hypothetical impedance parameters that could be derived from EIS measurements for a gold electrode before and after modification with a this compound monolayer.
| Electrode State | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (µF/cm²) |
| Bare Gold Electrode | 50 | 0.5 | 20 |
| After 1h immersion in this compound | 52 | 150 | 2.5 |
| After 24h immersion in this compound | 51 | 500 | 1.0 |
This is a hypothetical data table created for illustrative purposes.
Computational and Theoretical Studies of 1 Methoxypropane 2 Thiol
Electronic Structure Calculations for Conformational Analysis and Energetics
There are no specific studies in the searched scientific literature that detail electronic structure calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory, performed for the conformational analysis of 1-methoxypropane-2-thiol. Consequently, data tables of conformer energies, dihedral angles, and rotational barriers specifically for this molecule are not available in the public domain. General principles suggest that rotation around the C-C, C-S, and C-O bonds would lead to various conformers (e.g., gauche, anti), with their relative stabilities dictated by steric hindrance and potential intramolecular hydrogen bonding between the thiol hydrogen and the methoxy (B1213986) oxygen. However, without specific calculations, this remains a qualitative assessment.
Reaction Pathway Modeling and Transition State Analysis
Prediction of Reactivity and Selectivity in Thiol-Based Reactions
While the reactivity and selectivity of thiols in various reactions are a subject of significant research, predictive computational studies focusing on this compound are absent from the available literature. Such studies would typically involve calculating molecular descriptors like frontier molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps to predict its behavior as a nucleophile or in radical reactions. Without these specific calculations for this compound, no quantitative predictions on its reactivity or selectivity compared to other thiols can be provided.
Molecular Dynamics Simulations for Intermolecular Interactions
There is no evidence of molecular dynamics (MD) simulations having been performed to study the intermolecular interactions of this compound, either in a pure state or in solution. MD simulations are a powerful tool for understanding bulk properties and interactions at an atomistic level. For this compound, such simulations could reveal details about hydrogen bonding networks involving the thiol group and solvent molecules, as well as the influence of the methoxy group on its interaction profile. However, no force field parameters specifically developed for or applied to this molecule, nor any resulting analyses of radial distribution functions or interaction energies, have been published.
Emerging Research Directions and Future Perspectives for 1 Methoxypropane 2 Thiol Chemistry
Development of Novel Catalytic Systems Utilizing Thiol Moieties
The thiol group is a versatile functional group in catalysis, capable of participating in a variety of transformations. The secondary thiol in 1-methoxypropane-2-thiol could be harnessed for the development of new catalytic systems. Thiol-based organocatalysts are known to activate substrates through hydrogen bonding or by acting as nucleophiles. wikipedia.org The development of chiral hydrogen donor catalysts is a key area in asymmetric organocatalysis. acs.org
Future research could focus on designing catalysts where the this compound moiety is a key component. For instance, its conjugate base, the thiolate, is a potent nucleophile that can be used in various carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org The presence of the ether linkage could also play a role in modulating the catalyst's solubility and its interaction with substrates. Moreover, the development of bifunctional catalysts, where the thiol group acts in concert with another functional group, could lead to novel and highly selective transformations. jst.go.jp Research in this area could explore the use of this compound in reactions such as Michael additions, aza-Henry reactions, and other asymmetric syntheses. jst.go.jp
Expansion of Thiol-Click Chemistry Applications in Advanced Materials
"Click" chemistry has revolutionized materials science by providing highly efficient and orthogonal reactions for the synthesis and functionalization of polymers and other materials. researchgate.netrsc.org Thiol-ene and thiol-yne reactions, in particular, are powerful tools for creating well-defined polymer architectures and for surface modification. rsc.orgresearchgate.netresearchgate.net These reactions are often initiated by light or a radical source and proceed with high yields and tolerance to a wide range of functional groups. researchgate.netresearchgate.net
The this compound molecule is a prime candidate for use in thiol-ene and thiol-yne click chemistry. Its thiol group can readily react with alkenes and alkynes to form stable thioether linkages. walshmedicalmedia.comacs.org This could be exploited to incorporate the unique methoxypropyl functionality into polymer backbones or as pendant groups. Such modifications could influence the material's properties, including its thermal stability, refractive index, and surface energy. rsc.orgrsc.org Future research could explore the use of this compound in the development of advanced materials such as biocompatible hydrogels, high-performance coatings, and functionalized nanoparticles. walshmedicalmedia.com
Table 1: Comparison of Thiol-Click Reactions
| Reaction Type | Reactants | Key Features | Potential Application for this compound |
| Thiol-ene | Thiol + Alkene | High efficiency, mild conditions, radical or nucleophile mediated. researchgate.netresearchgate.net | Surface functionalization of polymers, synthesis of dendrimers. osti.gov |
| Thiol-yne | Thiol + Alkyne | Can add two thiols per alkyne, forms highly cross-linked networks. rsc.orgacs.org | Development of high refractive index materials, creation of complex polymer architectures. rsc.orgrsc.org |
Green Chemistry Approaches in the Synthesis and Application of Thiol Compounds
The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. ijnc.irjocpr.com The synthesis of thiols has traditionally involved methods that are not always environmentally benign. However, recent research has focused on developing greener routes to these important compounds.
For this compound, future research could focus on sustainable synthesis methods. This could involve the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild conditions. Another approach could be the development of catalytic processes that utilize renewable feedstocks. For example, methods for synthesizing thiols from alcohols are being explored as a greener alternative to traditional methods using alkyl halides. ias.ac.inresearchgate.net The application of this compound in green chemistry could also be explored, for instance, by using it as a recoverable and reusable catalyst or as a building block for biodegradable polymers.
Advanced Analytical Methodologies for Complex Matrices
The detection and quantification of volatile sulfur compounds (VSCs) in complex matrices, such as environmental samples or food products, can be challenging due to their low concentrations and potential for matrix interference. iwaponline.comnih.gov Advanced analytical techniques are crucial for understanding the role of these compounds in various systems.
Given that this compound is a volatile sulfur compound, the development of sensitive and selective analytical methods for its detection is an important area of future research. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have proven effective for the analysis of VSCs. iwaponline.comnih.gov Future work could focus on optimizing these methods for the specific detection of this compound, including the selection of appropriate SPME fiber coatings and the development of specific mass spectrometry methods. nih.gov Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) could be employed to separate this compound from other volatile compounds in complex mixtures. chromatographyonline.com
Table 2: Analytical Techniques for Volatile Sulfur Compounds
| Technique | Principle | Advantages for Thiol Analysis | Reference |
| HS-SPME-GC-MS | Extraction and preconcentration of volatile analytes from the headspace of a sample followed by separation and detection. | High sensitivity, solvent-free, suitable for complex matrices. | iwaponline.com, nih.gov |
| GC×GC-FID/SCD | Two-dimensional gas chromatography providing enhanced separation power, coupled with flame ionization or sulfur chemiluminescence detection. | Excellent resolution of complex mixtures, selective detection of sulfur compounds. | chromatographyonline.com |
| HPLC-ICP-AES | Separation by liquid chromatography followed by elemental detection using inductively coupled plasma atomic emission spectrometry. | Can detect sulfur-containing compounds in biological samples. | nih.gov |
Integration with Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on the study of non-covalent interactions to create complex, functional assemblies. acs.org Thiols are known to have a strong affinity for gold surfaces, leading to the formation of self-assembled monolayers (SAMs). frontiersin.org This property has been widely exploited in nanotechnology for the functionalization of gold nanoparticles (AuNPs). frontiersin.orgrsc.orgnih.gov
The integration of this compound with supramolecular chemistry and nanotechnology offers exciting research possibilities. Its thiol group could be used to anchor the molecule to gold surfaces, creating functionalized nanoparticles with tailored properties. frontiersin.orgrsc.orgnih.gov The methoxypropyl group could then be used to control the hydrophilicity and biocompatibility of the nanoparticles or to introduce further functionality. acs.org Research in this area could lead to the development of new sensors, drug delivery systems, and materials for bioimaging. frontiersin.orgrsc.org The ability of thiols to participate in hydrogen bonding also opens up possibilities for their use in the construction of supramolecular polymers and other complex architectures. rsc.org
Exploration of Chiral Thiol Chemistry and Asymmetric Synthesis
Chirality is a fundamental property in chemistry and biology, and the synthesis of enantiomerically pure compounds is a major goal of modern organic chemistry. nih.govmdpi.com Chiral thiols are valuable building blocks and catalysts in asymmetric synthesis. acs.orgnih.govrsc.org
Given that this compound is a chiral molecule, its application in asymmetric synthesis is a particularly promising area for future research. The development of methods for the enantioselective synthesis of this compound itself would be a crucial first step. nih.gov Once available in enantiopure form, it could be used as a chiral ligand for metal catalysts or as a chiral organocatalyst. acs.orgrsc.orgchem-station.com For example, chiral thiourea (B124793) derivatives have been shown to be effective catalysts for a variety of asymmetric reactions. jst.go.jpnih.gov The unique structure of this compound, with its combination of a chiral center, a thiol group, and an ether linkage, could lead to novel catalysts with unique reactivity and selectivity. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
